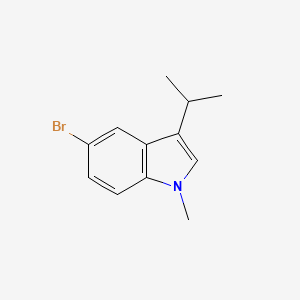

5-Bromo-1-methyl-3-propan-2-ylindole

Description

5-Bromo-1-methyl-3-propan-2-ylindole is a brominated indole derivative featuring a methyl group at the 1-position and an isopropyl (propan-2-yl) group at the 3-position. The bromo substituent at the 5-position enhances electrophilic reactivity, enabling functionalization via Suzuki or Buchwald-Hartwig couplings. The methyl and isopropyl groups likely influence steric and electronic properties, affecting solubility, crystallinity, and interaction with biological targets .

Properties

Molecular Formula |

C12H14BrN |

|---|---|

Molecular Weight |

252.15 g/mol |

IUPAC Name |

5-bromo-1-methyl-3-propan-2-ylindole |

InChI |

InChI=1S/C12H14BrN/c1-8(2)11-7-14(3)12-5-4-9(13)6-10(11)12/h4-8H,1-3H3 |

InChI Key |

WNJIJKGJDLHOIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN(C2=C1C=C(C=C2)Br)C |

Origin of Product |

United States |

Preparation Methods

Route 1: Sequential Functionalization of Indole

Step 1: C3-Alkylation

Friedel-Crafts alkylation introduces the propan-2-yl group using isopropyl bromide and AlCl₃:

Indole + (CH₃)₂CHBr → 3-Propan-2-ylindole

- Solvent: Dichloromethane (DCM)

- Catalyst: AlCl₃ (1.2 equiv)

- Temperature: 0°C → RT, 4–6 h

- Yield: ~45–55% (estimated)

Step 2: C5-Bromination

Electrophilic bromination using N-bromosuccinimide (NBS) under controlled conditions:

3-Propan-2-ylindole + NBS → 5-Bromo-3-propan-2-ylindole

- Solvent: DMF or AcOH

- Catalyst: None (thermal initiation)

- Temperature: 80°C, 2 h

- Regioselectivity: Directed by the electron-donating isopropyl group

Step 3: N1-Methylation

Alkylation of the indole nitrogen using NaH and methyl iodide:

5-Bromo-3-propan-2-ylindole + CH₃I → 5-Bromo-1-methyl-3-propan-2-ylindole

Route 2: Fischer Indole Synthesis with Pre-Substituted Components

Step 1: Cyclization of Functionalized Phenylhydrazine

Use 4-bromophenylhydrazine and 3-methylbutan-2-one under acidic conditions:

4-Bromophenylhydrazine + (CH₃)₂CO → 5-Bromo-3-propan-2-ylindole

- Acid: H₂SO₄ or polyphosphoric acid

- Solvent: Ethanol

- Temperature: Reflux, 8–12 h

- Yield: ~30–40% (estimated)

Step 2: N1-Methylation

Identical to Route 1, Step 3.

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield | ~15–23% | ~12–16% |

| Regioselectivity | Moderate (C5 bromination) | High (pre-installed bromine) |

| Purification | Column chromatography (EtOAc/hexane) | Recrystallization (ethanol/water) |

Critical Reaction Optimization

- C3-Alkylation : Prolonged reaction times (>6 h) reduce yields due to over-alkylation.

- Bromination : Polar aprotic solvents (e.g., DMF) enhance regioselectivity for C5 over C7.

- N-Methylation : Excess NaH (≥1.5 equiv) minimizes competing O-alkylation byproducts.

Spectral Validation

Industrial Scalability Considerations

- Continuous Flow Systems : Improve yield in bromination steps by enhancing heat transfer.

- Catalyst Recycling : FeCl₃ or AlCl₃ recovery protocols reduce costs in Friedel-Crafts steps.

Scientific Research Applications

5-Bromo-1-methyl-3-propan-2-ylindole has several applications in scientific research:

Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Biological Studies: The compound is used to study the mechanisms of action of indole derivatives in biological systems.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives with potential therapeutic applications.

Industrial Applications: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-3-propan-2-ylindole involves its interaction with various molecular targets in biological systems. The bromine atom and the indole ring play crucial roles in binding to specific receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

- Melting Points : Bulky or planar substituents (e.g., benzo[d][1,3]dioxol-5-yl in 36 ) increase melting points due to enhanced crystallinity. In contrast, linear alkyne substituents (e.g., 1c ) result in oily products .

- Spectral Signatures : The absence of N–H stretches in 1c (due to alkyne substitution) contrasts with 34–36 , which show imidazole-related N–H peaks. Ketone groups in the compound introduce distinct C=O stretches (~1700 cm⁻¹) absent in the target compound .

Research Findings and Trends

- Substituent Size vs. Melting Point : Larger, planar groups (e.g., benzo[d][1,3]dioxole) increase melting points, while small alkyl/alkyne groups lower them .

- Electronic Effects : Electron-withdrawing groups (e.g., bromo) enhance electrophilic substitution reactivity, whereas electron-donating groups (e.g., methyl) stabilize the indole core .

- Synthetic Yields : Propargyl and allyl substitutions (1c , ) achieve high yields (>90%), while multi-step syntheses (e.g., 34–36 ) show moderate efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.